(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Catalog No.
S12290123
CAS No.
M.F
C12H12BF3N2O2
M. Wt
284.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethy...

Product Name

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid

IUPAC Name

[6-(2,5-dimethylpyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl]boronic acid

Molecular Formula

C12H12BF3N2O2

Molecular Weight

284.04 g/mol

InChI

InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3

InChI Key

RCEFEFCLQLSVOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)N2C(=CC=C2C)C)(O)O

The compound (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with both a trifluoromethyl group and a dimethylpyrrole moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications. The specific structure of this compound suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

, including:

  • Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. It is widely used in organic synthesis to form biaryl compounds.
  • Formation of Boronate Esters: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Reversible Binding: The unique ability of boronic acids to bind reversibly with diols allows them to serve as sensors for sugars and other biomolecules.

These reactions highlight the versatility of boronic acids in synthetic chemistry and their potential applications in drug discovery.

The biological activity of boronic acids is often linked to their ability to interact with various biological targets. The compound may exhibit:

  • Antitumor Activity: Some studies suggest that certain boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells.
  • Enzyme Inhibition: Boronic acids can act as inhibitors for enzymes such as serine proteases and cysteine proteases, which are critical in various physiological processes.
  • Antiviral Properties: Certain boronic acid derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development.

The specific biological activities of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid would need to be evaluated through experimental studies.

Synthesis of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid can be approached through several methods:

  • Borylation of Pyridine Derivatives: Starting from 4-(trifluoromethyl)pyridine, a borylation reaction can be performed using diborane or other boron sources.
  • Pyrrole Substitution: The introduction of the 2,5-dimethylpyrrole moiety can be achieved via nucleophilic substitution or coupling methods.
  • Acidification: The final step involves converting the intermediate into the boronic acid form through hydrolysis or other acidifying agents.

These methods require careful optimization to yield high purity and yield of the desired compound.

The applications of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid may include:

  • Pharmaceutical Research: As a potential drug candidate targeting specific diseases such as cancer or viral infections.
  • Chemical Sensors: Due to its ability to bind diols, it could be used in sensor technology for detecting sugars or other biomolecules.
  • Material Science: As a building block for creating functional materials that incorporate boron into their structure.

Interaction studies are crucial for understanding how (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid interacts with biological targets:

  • Molecular Docking Studies: Computational methods can predict how this compound binds to specific proteins or enzymes.
  • In Vitro Assays: Laboratory experiments can assess the efficacy and specificity of interactions with target biomolecules.

These studies provide insights into the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural characteristics with (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-BoronophenylalanineStructureKnown for its role in cancer therapy as an amino acid analog.
3-Pyridylboronic AcidStructureUsed in Suzuki coupling reactions; simpler structure without dimethylpyrrole.
2-Aminopyridine Boronic AcidStructureExhibits different biological activities due to amino substitution on the pyridine ring.

The uniqueness of (6-(2,5-Dimethyl-1H-pyrrol-1-y)-4-(trifluoromethyl)pyridin-3-y)boronic acid lies in its combination of trifluoromethyl and dimethylpyrrole substitutions, potentially enhancing its biological activity and specificity compared to simpler boronic acids.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

284.0943923 g/mol

Monoisotopic Mass

284.0943923 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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